molecular formula C8H10N2O2 B1364246 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde CAS No. 876717-41-8

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Cat. No.: B1364246
CAS No.: 876717-41-8
M. Wt: 166.18 g/mol
InChI Key: DEKPYWCBWQRQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) is a high-purity pyrimidine derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound is characterized by its pyrimidine ring substituted with a carbaldehyde group at the 5-position and a 2-methoxyethyl chain at the 2-position . The compound is a solid with an estimated melting point of 72.67 °C . The pyrimidine ring is a privileged scaffold in drug discovery due to its prevalence in biologically essential molecules like nucleic acids and vitamins . This structural motif is found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The specific substitutions on the this compound framework make it a valuable bifunctional building block. The aldehyde group is a versatile handle for synthetic elaboration, readily undergoing condensation reactions to form imines or serving as a precursor to carboxylic acids and alcohols, while the methoxyethyl side chain can influence the compound's physicochemical properties. It is primarily used in research settings as a key intermediate for constructing more complex molecules for pharmaceutical development and as a core structure in the exploration of new bioactive compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPYWCBWQRQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390231
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-41-8
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde has a wide range of applications in pharmaceutical, biochemical, material, agricultural, and analytical chemistry research . This compound is seen as a key component in the progress of both pharmaceutical and agricultural sciences because of its broad applicability and significant potential .

Scientific Research Applications

This compound in Pharmaceutical Synthesis*
This compound is a crucial intermediate in creating various pharmaceutical agents, especially those aimed at treating neurological conditions, which improves the effectiveness of drug development . For example, 4-aminopyrimidine-5-carbaldehyde oximes have been used as potent and selective inhibitors of both EGFR and ErbB-2 tyrosine kinases .

This compound in Biochemical Research*
The compound is used in studies that examine enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .

This compound in Material Science*
The compound can be added to polymer formulations to enhance the qualities of materials in coatings and adhesives, increasing durability and performance .

This compound in Agricultural Chemistry*
It is used in the development of agrochemicals and helps to create effective pesticides and herbicides that are safer for the environment .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde with four structurally related pyrimidine-5-carbaldehyde derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 2-Methoxyethyl C₈H₁₀N₂O₂ 166.18 (calculated) Ether linkage, moderate hydrophilicity
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy C₉H₁₀N₂O₂ 178.19 Bulky cyclopropane, increased hydrophobicity
2-(Methylthio)pyrimidine-5-carbaldehyde Methylthio (SCH₃) C₆H₆N₂OS 154.19 Thioether, enhanced electron donation
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio + Cyclopentylamino C₁₁H₁₆N₄OS 252.34 Steric bulk, potential hydrogen bonding
2-(N-Methyl-N-(2-hydroxyethyl)amino)pyrimidine-5-carbaldehyde N-Methyl-N-(2-hydroxyethyl)amino C₈H₁₁N₃O₂ 181.19 Hydroxyl group, high polarity

Key Observations:

  • Hydrophilicity: The methoxyethyl group in the target compound balances lipophilicity and water solubility better than the cyclopropylmethoxy group, which is more hydrophobic due to its nonpolar cyclopropane ring .
  • Steric Effects: The cyclopentylamino group in 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to the smaller methoxyethyl group .

Biological Activity

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its methoxyethyl substitution and aldehyde functional group, has been explored for its potential applications in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O
  • Molecular Weight : 166.18 g/mol
  • Structure : Contains a pyrimidine ring with a methoxyethyl group at the 2-position and an aldehyde group at the 5-position.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Binding studies indicate that it interacts with specific active sites on these enzymes, potentially altering their activity and affecting downstream signaling pathways .
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially by interfering with viral replication processes. Its structural features may enhance its ability to bind viral proteins or inhibit viral enzymes .
  • Cellular Effects : In vitro experiments have demonstrated that this compound can modulate gene expression and influence cellular metabolism. It has been observed to affect the phosphorylation status of signaling proteins, leading to changes in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Various derivatives have been synthesized to evaluate how modifications influence potency and selectivity:

Compound NameStructural FeaturesBiological Activity
2-Methoxypyrimidine-5-carbaldehydeLacks ethyl chainModerate kinase inhibition
4-Amino-6-arylaminopyrimidine-5-carbaldehydeContains amino group at position 4Potent kinase inhibitor
6-Methylpyrimidine-5-carbaldehydeMethyl substitution at position 6Altered solubility and activity

These comparisons highlight the importance of functional groups in determining the compound's pharmacological properties .

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In a study assessing cytotoxicity against T-lymphoblastic cell lines, the compound exhibited selective cytotoxic effects with low IC50_{50} values (approximately 19 nM) against specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.
  • Antifibrotic Activity : Research has indicated that derivatives similar to this compound can inhibit collagen expression in fibroblast cultures, suggesting potential applications in treating fibrotic diseases . The ability to modulate extracellular matrix components is significant for therapeutic strategies aimed at tissue remodeling.
  • Metabolic Pathways : The compound's interaction with cytochrome P450 enzymes suggests it may undergo metabolic transformations that could impact its pharmacokinetics and overall efficacy in vivo.

Q & A

Q. How can this compound be applied in medicinal chemistry for lead optimization?

  • Methodological Answer :
  • Fragment-based drug discovery : Use the aldehyde as a warhead for covalent inhibition (e.g., targeting cysteine residues).
  • Click chemistry : Conjugate via azide-alkyne cycloaddition to generate combinatorial libraries .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Reactant of Route 2
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.